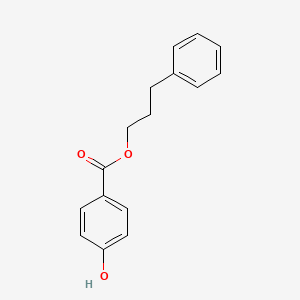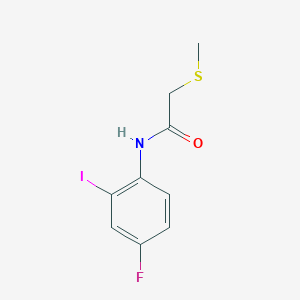
3-(3-Ethylphenyl)-1,1-dimethylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethylphenyl)-1,1-dimethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a 3-ethylphenyl group attached to the thiourea moiety, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenyl)-1,1-dimethylthiourea typically involves the reaction of 3-ethylphenyl isothiocyanate with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-ethylphenyl isothiocyanate in the chosen solvent.
- Add dimethylamine dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and filter off any precipitated solids.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
3-(3-Ethylphenyl)-1,1-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
科学研究应用
3-(3-Ethylphenyl)-1,1-dimethylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(3-Ethylphenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
3-(3-Ethylphenyl)-1,1-dimethylurea: Similar structure but lacks the sulfur atom.
3-(3-Ethylphenyl)-1,1-dimethylthiourea: Similar structure but with different substituents on the phenyl group.
3-(3-Methylphenyl)-1,1-dimethylthiourea: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of the 3-ethylphenyl group, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C11H16N2S |
|---|---|
分子量 |
208.33 g/mol |
IUPAC 名称 |
3-(3-ethylphenyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-4-9-6-5-7-10(8-9)12-11(14)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) |
InChI 键 |
ZPKAAXQNUBBHNO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)NC(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)






![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)


